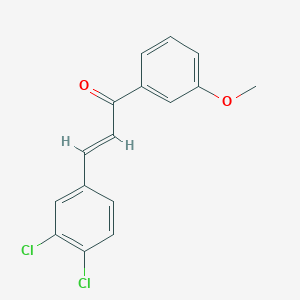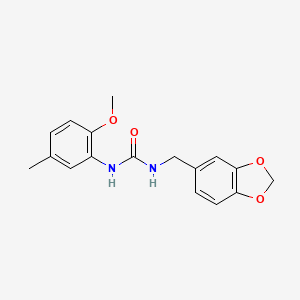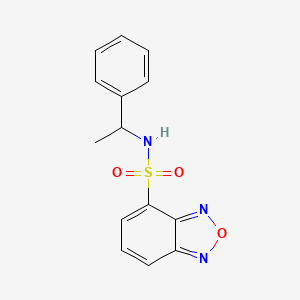
N~1~,N~1~-diethyl-N~4~-4-pyridinyl-1,4-piperidinedicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~-diethyl-N~4~-4-pyridinyl-1,4-piperidinedicarboxamide, commonly known as DPA, is a chemical compound that has gained significant attention in scientific research. DPA is a potent inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner Max, which plays a crucial role in the development of cancer.
Mécanisme D'action
DPA inhibits the protein-protein interaction between c-Myc and Max by binding to the c-Myc protein. This binding disrupts the formation of the c-Myc/Max heterodimer, which is necessary for the transcriptional activity of c-Myc. This inhibition of c-Myc activity leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
DPA has been shown to have a low toxicity profile and is well-tolerated in animal studies. DPA has been shown to inhibit cancer cell growth both in vitro and in vivo, and to protect neurons from damage caused by amyloid-beta. DPA has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DPA in lab experiments is its specificity for the c-Myc/Max interaction. DPA has been shown to have little to no effect on other protein-protein interactions. However, one limitation of using DPA in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer to cells in culture.
Orientations Futures
There are several potential future directions for the study of DPA. One area of research could be the development of more potent analogs of DPA. Another area of research could be the investigation of the potential of DPA in combination with other cancer therapies. Additionally, the potential of DPA as a treatment for other diseases, such as inflammatory diseases, could be explored.
Méthodes De Synthèse
The synthesis of DPA involves the reaction of 4-pyridinecarboxaldehyde with ethyl 4-piperidinecarboxylate to form an intermediate product. This intermediate product is then reacted with diethylamine to produce DPA. The yield of DPA is typically around 50%, and the compound can be purified using column chromatography.
Applications De Recherche Scientifique
DPA has been extensively studied for its potential as a cancer therapeutic agent. The protein-protein interaction between c-Myc and Max is a critical step in the development of many types of cancer. DPA has been shown to disrupt this interaction, leading to the inhibition of cancer cell growth both in vitro and in vivo. DPA has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. DPA has been shown to protect neurons from damage caused by amyloid-beta, a protein that is implicated in the development of Alzheimer's disease.
Propriétés
IUPAC Name |
1-N,1-N-diethyl-4-N-pyridin-4-ylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-3-19(4-2)16(22)20-11-7-13(8-12-20)15(21)18-14-5-9-17-10-6-14/h5-6,9-10,13H,3-4,7-8,11-12H2,1-2H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWDPESLWULVGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~,N~1~-diethyl-N~4~-(pyridin-4-yl)piperidine-1,4-dicarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(benzyloxy)benzylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5493910.png)
![N-(2-methoxyethyl)-1'-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5493915.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B5493940.png)
![N-[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]phenylalanine](/img/structure/B5493944.png)

![N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5493951.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide](/img/structure/B5493953.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-2-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5493966.png)

![4,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5493975.png)

![5-ethoxy-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-furamide](/img/structure/B5493987.png)
![7-acetyl-N-[(1-ethylcyclobutyl)methyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5493992.png)
